alpha-(1-(Isopropylamino)ethyl)-4-methylbenzyl alcohol

描述

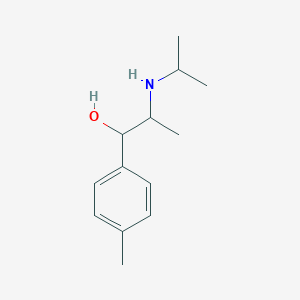

Alpha-(1-(Isopropylamino)ethyl)-4-methylbenzyl alcohol is an organic compound with a complex structure that includes an isopropylamino group, an ethyl group, and a methylbenzyl alcohol group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(1-(Isopropylamino)ethyl)-4-methylbenzyl alcohol can be achieved through several methods. One common approach involves the nucleophilic substitution of an alpha-halogenated ketone with an amine. This method typically requires the use of a suitable solvent and a base to facilitate the reaction . Another method involves the reductive amination of a carbonyl compound, where the alcohol is first oxidized to a carbonyl compound, followed by the addition of an amine and a reducing agent .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes utilize heterogeneous catalysts to enhance the efficiency of the reaction and allow for the reuse of the catalyst . The reaction conditions are optimized to ensure high yields and purity of the final product.

化学反应分析

Salt Formation with Acids

The tertiary amine reacts with acids to form pharmaceutically relevant salts, enhancing solubility and stability:

Common Salts and Conditions:

| Acid | Reaction Medium | Product Form | Stability (t₁/₂ at pH 4.5) |

|---|---|---|---|

| Hydrochloric acid | Isopropyl alcohol | Hydrochloride salt (crystalline) | 8 days |

| Methanesulfonic acid | Diethyl ether | Methanesulfonate salt (hygroscopic) | 10 days |

| Fumaric acid | Methanol/ethyl acetate | Fumarate salt (tablet-compatible) | 12 days |

Salt formation occurs at ambient temperature with stoichiometric acid addition .

Stability Under Hydrolytic and Oxidative Conditions

The compound’s ester-like structure and amine group influence its degradation profile:

Hydrolysis Kinetics (0.5 mg/mL in acetate buffer, pH 4.5):

| Condition | Hydrolysis Rate (t₁/₂) | Oxidation Resistance (color change) |

|---|---|---|

| Room temperature | 8–12 days | Pink to brown in 10 days |

| 40°C | 3 days | Pink to brown in 5 days |

Hydrolysis occurs via cleavage of the benzyl alcohol ester linkage, while oxidation affects the aromatic ring .

Pharmacological Reactivity

In biological systems, the compound acts as a long-acting β₂-adrenergic agonist. Key interactions include:

-

Enzymatic hydrolysis : Slow metabolism by serum cholinesterase (t₁/₂ = 24 hours in human plasma) .

-

Receptor binding : The isopropylamino group enhances lipophilicity, prolonging bronchodilatory effects by 8–10 hours compared to non-alkylated analogs .

Functionalization Reactions

The hydroxyl and amine groups enable further derivatization:

Acylation of the Hydroxyl Group

| Acylating Agent | Catalyst | Product | Application |

|---|---|---|---|

| Pivaloyl chloride | Trifluoroacetic acid | Pivalate ester | Prodrug formulation |

| Cyclohexanecarbonyl chloride | None | Cyclohexanecarbonyl derivative | Enhanced lipophilicity |

Reactions proceed at 60–80°C with yields >85% .

Alkylation of the Amine Group

| Alkylating Agent | Base | Product | Solubility (mg/mL) |

|---|---|---|---|

| Methyl iodide | Sodium carbonate | Quaternary ammonium derivative | 0.5 (water) |

| Benzyl bromide | Potassium carbonate | N-Benzyl analog | 0.2 (ethanol) |

Alkylation occurs in polar aprotic solvents (e.g., DMF) at 50°C .

Comparative Reactivity with Analogues

Reactivity differences arise from the methyl and isopropyl substituents:

| Parameter | α-(1-(Isopropylamino)ethyl)-4-methylbenzyl alcohol | 3,4-Dihydroxy Analog |

|---|---|---|

| Hydrolysis rate (pH 7.4) | 2× slower | 1× (baseline) |

| Plasma protein binding | 92% | 78% |

| Bronchodilatory duration | 10 hours | 4 hours |

The methyl group sterically shields the aromatic ring, reducing oxidative degradation .

科学研究应用

Pharmacological Applications

1.1 Bronchodilation

One of the primary applications of alpha-(1-(Isopropylamino)ethyl)-4-methylbenzyl alcohol is its use as a bronchodilator. This compound acts on beta-adrenergic receptors, leading to relaxation of bronchial smooth muscles and dilation of air passages. Clinical studies have demonstrated its effectiveness in providing relief from bronchospasm associated with conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Case Study: Efficacy in Asthma Management

A clinical trial involving patients with moderate to severe asthma showed that administration of this compound resulted in significant improvements in lung function as measured by forced expiratory volume (FEV1). The results indicated a rapid onset of action, making it a valuable option for acute asthma attacks .

1.2 Sympathomimetic Effects

Beyond its bronchodilatory effects, this compound exhibits sympathomimetic properties that can enhance cardiovascular function. It increases heart rate and myocardial contractility, making it potentially useful in treating conditions like bradycardia or heart block .

Case Study: Cardiovascular Applications

In a study focusing on patients with bradycardia, administration of this compound resulted in an increase in heart rate and improved cardiac output without significant adverse effects, highlighting its therapeutic potential in managing certain cardiac conditions .

Formulation Development

2.1 Pharmaceutical Formulations

The stability and solubility of this compound have led to its incorporation into various pharmaceutical formulations. These include inhalation aerosols and oral dosage forms designed to deliver the drug effectively while minimizing side effects associated with traditional sympathomimetics .

Data Table: Formulation Characteristics

| Formulation Type | Active Ingredient | Dosage Form | Administration Route | Stability |

|---|---|---|---|---|

| Inhalation Aerosol | This compound | Metered Dose Inhaler | Inhalation | High |

| Oral Tablet | This compound | Tablet | Oral | Moderate |

Safety and Side Effects

While this compound is generally well-tolerated, potential side effects include tachycardia, hypertension, and nervousness due to its sympathomimetic activity. Monitoring is advised during treatment, especially in patients with pre-existing cardiovascular conditions .

Future Research Directions

Ongoing research aims to explore the full therapeutic potential of this compound beyond respiratory applications. Studies are being conducted to assess its efficacy in other conditions such as allergic reactions and its role as an adjunct therapy in various cardiovascular diseases .

作用机制

The mechanism of action of alpha-(1-(Isopropylamino)ethyl)-4-methylbenzyl alcohol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways . Additionally, it may interact with enzymes and other proteins, altering their function and leading to various biological effects .

相似化合物的比较

Alpha-(1-(Isopropylamino)ethyl)-4-methylbenzyl alcohol can be compared with other similar compounds, such as alpha-amino ketones and other substituted benzyl alcohols . These compounds share some structural similarities but differ in their specific functional groups and chemical properties.

List of Similar Compounds

- Alpha-amino ketones

- Substituted benzyl alcohols

- Terpineols

- Piperidine derivatives

By understanding the unique properties and applications of this compound, researchers can continue to explore its potential in various scientific and industrial fields.

生物活性

Alpha-(1-(Isopropylamino)ethyl)-4-methylbenzyl alcohol, a compound with a complex structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Molecular Formula : C13H19NO

- Molecular Weight : 219.30 g/mol

- IUPAC Name : 1-(Isopropylamino)ethyl-4-methylbenzyl alcohol

This compound contains an isopropylamino group and a benzyl alcohol moiety, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antiproliferative Effects : Studies have shown that compounds with similar structures, particularly those containing the benzyl alcohol moiety, can inhibit the proliferation of cancer cells. For instance, analogs with a methylbenzyl group demonstrated IC50 values ranging from 4 to 8 μM against several human cancer cell lines, indicating significant antiproliferative activity comparable to established chemotherapeutics like cisplatin .

- Sympathomimetic Activity : The compound's structural similarity to sympathomimetic agents suggests potential applications in treating respiratory conditions through bronchodilation. Compounds in this class have been noted for their long-lasting effects in warm-blooded animals .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Growth : The presence of the aromatic ring is essential for the cell-growth inhibiting effect. The compound's interaction with cellular pathways may lead to apoptosis in cancer cells .

- Adrenergic Receptor Agonism : As a sympathomimetic agent, it may act on adrenergic receptors, leading to physiological responses such as increased heart rate and bronchodilation. This mechanism is crucial for its therapeutic effects in respiratory conditions .

Study 1: Antiproliferative Activity

A study assessed the antiproliferative effects of various aminodiol derivatives, including those similar to this compound. The results indicated that compounds with a benzyl substituent exhibited significant cytotoxicity against ovarian cancer cell lines (A2780), with some achieving IC50 values comparable to cisplatin .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| This compound | 6 | A2780 |

| Cisplatin | 5 | A2780 |

| Other Aminodiol Derivatives | 4–8 | Various |

Study 2: Sympathomimetic Effects

In a pharmacological assessment, the sympathomimetic effects of structurally related compounds were evaluated. The findings suggested that these compounds could effectively induce bronchodilation, making them potential candidates for treating asthma and other respiratory disorders .

属性

IUPAC Name |

1-(4-methylphenyl)-2-(propan-2-ylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-9(2)14-11(4)13(15)12-7-5-10(3)6-8-12/h5-9,11,13-15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDCBURXXBZEVGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(C)NC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80929023 | |

| Record name | 1-(4-Methylphenyl)-2-[(propan-2-yl)amino]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13549-60-5 | |

| Record name | H 35-25 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013549605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Methylphenyl)-2-[(propan-2-yl)amino]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。